1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

描述

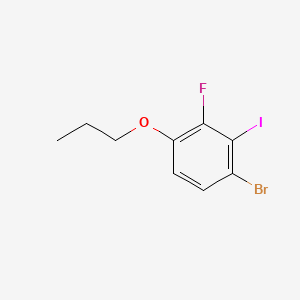

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene is a polysubstituted aromatic compound with the molecular formula C₉H₈BrFIO. Its structure features a benzene ring substituted with bromine (position 1), fluorine (position 3), iodine (position 2), and a propoxy group (position 4). The propoxy group (–OCH₂CH₂CH₃) imparts lipophilicity, influencing solubility in organic solvents, while the heavy halogens (Br, I) contribute to high density (~2.3 g/mL, inferred from analogs) and reactivity in cross-coupling reactions . This compound is listed with 95% purity in commercial catalogs, suggesting its use in pharmaceutical intermediates or organic synthesis .

属性

分子式 |

C9H9BrFIO |

|---|---|

分子量 |

358.97 g/mol |

IUPAC 名称 |

1-bromo-3-fluoro-2-iodo-4-propoxybenzene |

InChI |

InChI=1S/C9H9BrFIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3 |

InChI 键 |

WXQFCSDRQONPED-UHFFFAOYSA-N |

规范 SMILES |

CCCOC1=C(C(=C(C=C1)Br)I)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and halides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation may produce a corresponding ketone or aldehyde .

科学研究应用

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It may be involved in the synthesis of diagnostic agents and therapeutic compounds.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key analogs based on substituent patterns and properties:

*Calculated based on atomic weights; exact CAS data unavailable.

Key Observations:

- Halogen Reactivity: Iodine in the target compound enables efficient participation in Ullmann or Sonogashira couplings due to its superior leaving-group ability compared to bromine or chlorine .

- Ether Groups : The propoxy group in the target compound enhances steric bulk and lipophilicity relative to methoxy (–OMe) analogs, affecting solubility and directing effects in electrophilic substitution (ortho/para-directing) .

- Nitro vs. Propoxy : The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene increases polarity and toxicity, limiting its use in biological applications compared to the target compound .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene, and how do substituent positions influence reaction efficiency?

- Methodology : Begin with halogenation of the benzene ring, leveraging sequential electrophilic substitution. For example, introduce iodine first (due to its lower reactivity in electrophilic substitution) at position 2, followed by bromine at position 1 and fluorine at position 3. The propoxy group (position 4) can be introduced via nucleophilic aromatic substitution (SNAr) using propyl bromide under basic conditions. Use regioselective directing groups (e.g., meta-directing halogens) to control substitution patterns .

- Key Considerations : Monitor reaction temperatures to avoid premature dehalogenation. Employ inert atmospheres (N₂/Ar) to stabilize iodide intermediates.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Expect splitting patterns from adjacent fluorine (e.g., coupling constants ~10–20 Hz for ortho-F substituents). Use deuterated DMSO or CDCl₃ to resolve overlapping peaks .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Br, I).

Q. What safety precautions are critical when handling this compound?

- Handling : Use closed systems or fume hoods to minimize exposure to volatile halogenated intermediates. Avoid skin contact with iodine-containing species, which may cause dermatitis .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection (e.g., N95 masks) during powder handling .

Advanced Research Questions

Q. How do competing substituents (Br, F, I, propoxy) influence regioselectivity in cross-coupling reactions like Suzuki-Miyaura?

- Mechanistic Insight : The iodine atom (position 2) acts as a superior leaving group in Pd-catalyzed couplings compared to bromine (position 1). Fluorine (position 3) stabilizes adjacent σ-complexes via electron-withdrawing effects, directing coupling to position 2.

- Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. CsF) to enhance selectivity. Use DFT calculations to predict transition-state energies for competing pathways .

Q. What strategies mitigate side reactions (e.g., dehalogenation or ether cleavage) during functionalization?

- Dehalogenation : Avoid strongly reducing conditions (e.g., LiAlH₄) that may strip iodine. Use mild reductants like NaBH₄ in THF at 0°C.

- Ether Stability : Protect the propoxy group during acidic/basic reactions by silylation (e.g., TBSCl) or using non-nucleophilic bases (e.g., DBU) .

Q. How can researchers resolve contradictions in spectroscopic data caused by substituent proximity?

- Case Study : Overlapping ¹H NMR signals from ortho-F and meta-Br can be deconvoluted via 2D NMR (COSY, HSQC). For ¹⁹F NMR, reference external CFCl₃ to assign chemical shifts accurately.

- Computational Aids : Use software like MestReNova to simulate spectra based on substituent electronegativity and steric effects .

Data Contradiction Analysis

Q. Why might reported melting points for similar halogenated benzenes vary across studies?

- Factors : Polymorphism, solvent impurities, or incomplete drying. For 1-Bromo-3-fluoro-4-iodobenzene, literature mp ranges from 46–48°C, but hygroscopicity or trace H₂O can depress observed values. Validate purity via DSC or TGA .

Q. How to address discrepancies in reaction yields when scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。